methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a thiourea-linked benzyl-pyrrolidinone moiety at position 2. The pyrrolidinone ring introduces a lactam group, which may enhance hydrogen-bonding interactions, while the benzyl group contributes to lipophilicity.
Properties
IUPAC Name |
methyl 3-[(1-benzyl-5-oxopyrrolidin-3-yl)methylcarbamothioylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-18(24)17-15(7-8-27-17)21-19(26)20-10-14-9-16(23)22(12-14)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQATBLIYBCVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NCC2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The compound has the following molecular formula: C15H17N2O4S. Its structure includes a thiophene ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiophene rings have shown promising antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, particularly in inhibiting tumor growth.
- Enzyme Inhibition : Certain structural components may act as inhibitors for enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that methyl 3-aminothiophene derivatives exhibited significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these compounds, indicating moderate effectiveness against bacterial infections .
Antitumor Activity
The antitumor potential of this compound has been explored through various in vitro studies. For instance, derivatives of similar structures have shown inhibition of cell proliferation in cancer cell lines. One study reported that certain thiophene derivatives inhibited the growth of breast cancer cells with IC50 values indicating significant potency .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has also been a focal point of research. For example, xanthine oxidase inhibition studies showed promising results for related thiophene derivatives, suggesting that this compound may possess antioxidant properties as well .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives highlighted the effectiveness of methyl 3-aminothiophene against multi-drug resistant strains, providing insights into its potential use as an alternative therapeutic agent .
- Cancer Cell Proliferation : Research on related pyrrolidine compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be developed into a novel anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on thiophene substitution patterns, heterocyclic appendages, and functional groups. Below is a comparative analysis with key examples from literature:
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Complexity: The target compound’s thiourea-pyrrolidinone appendage contrasts with the pyrazolo-pyrimidine and chromenone systems in ’s analog . The latter’s fused heterocycles likely enhance π-π stacking and target affinity, whereas the pyrrolidinone in the target compound may improve solubility via lactam hydrogen bonding.
Synthetic Routes :
- highlights the use of Suzuki-Miyaura coupling for introducing boronic acid derivatives to thiophene cores , a method adaptable to the target compound’s synthesis. In contrast, employs the Gewald reaction for thiophene ring formation , which is less applicable to the target’s pre-functionalized thiophene.
Physicochemical Properties: The chromenone-containing analog in exhibits a high melting point (227–230°C) and molecular weight (560.2 g/mol) , suggesting that the target compound’s benzyl-pyrrolidinone group may similarly increase thermal stability.
Biological Relevance :
- While ’s compound is tailored for kinase inhibition (implied by pyrazolo-pyrimidine motifs), the target compound’s thiourea group aligns with protease inhibitor scaffolds (e.g., ureas in HIV protease inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
